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molecular formula C12H16BrNO2 B8368320 1-(4-Bromophenyl)-3,3-dimethoxycyclobutanamine

1-(4-Bromophenyl)-3,3-dimethoxycyclobutanamine

Cat. No. B8368320
M. Wt: 286.16 g/mol
InChI Key: CVSNYGCWCAPGQL-UHFFFAOYSA-N
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Patent
US09221838B2

Procedure details

To a solution of 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxamide (2.3 g, 7.32 mmol) in acetonitrile (9 ml) and Water (9.00 ml) was added phenyliodine bis(trifluoroacetate) (4.73 g, 11.00 mmol) and the resulting mixture was stirred at room temperature for 18 h. The reaction mixture was slowly poured into sodium bicarnate sat. solution (˜45 ml) and extracted with ethyl acetate (3×30 ml). The combined organic phase was washed with water, brine and concentrated to give crude product (3.4 g). The crude product was purified by column (biotage, 50 g) eluted with 0-5% DCM/Methanol (mixture of 500 ml methanol and 60 ml 2M NH4OH in methanol) to give product 1-(4-bromophenyl)-3,3-dimethoxycyclobutanamine (1.06 g), 1H NMR (500 MHz, CDCl3): 7.48 (d, 2H), 7.32 (d, 2H), 3.27 (d, 3H), 3.17 (d, 3H), 2.66 (d, 2H), 2.44 (d, 2H).
Name
1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C(N)=O)[CH2:11][C:10]([O:14][CH3:15])([O:12][CH3:13])[CH2:9]2)=[CH:4][CH:3]=1.FC(F)(F)C([O-])=O.FC(F)(F)C([O-])=O.C1([I+2])C=CC=CC=1.[Na].C(#[N:43])C>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH2:43])[CH2:11][C:10]([O:14][CH3:15])([O:12][CH3:13])[CH2:9]2)=[CH:4][CH:3]=1 |f:1.2.3,^1:39|

Inputs

Step One
Name
1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxamide
Quantity
2.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC(C1)(OC)OC)C(=O)N
Name
Quantity
4.73 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.FC(C(=O)[O-])(F)F.C1(=CC=CC=C1)[I+2]
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
solution
Quantity
45 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product (3.4 g)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column (biotage, 50 g)
WASH
Type
WASH
Details
eluted with 0-5% DCM/Methanol (mixture of 500 ml methanol and 60 ml 2M NH4OH in methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC(C1)(OC)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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